molecular formula C33H52N2O2 B1496656 4,4'-Bis(decyloxy)-3-methylazobenzene CAS No. 1627844-78-3

4,4'-Bis(decyloxy)-3-methylazobenzene

Cat. No.: B1496656
CAS No.: 1627844-78-3
M. Wt: 508.8 g/mol
InChI Key: HBJQHHIKMMWGLL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

Molecular Architecture

The compound features a symmetrical azobenzene backbone substituted with:

  • Two decyloxy groups (-O-(CH₂)₉CH₃) at the para positions of the benzene rings.
  • A methyl group (-CH₃) at the meta position of one benzene ring.
    This arrangement balances hydrophobicity and steric effects, influencing solubility, thermal stability, and photochemical reactivity.
Property Value/Description Source
Molecular Formula C₃₃H₅₂N₂O₂
Molecular Weight 508.79 g/mol
Purity >95.0% (HPLC)
Solubility Soluble in toluene
Physical State White to orange crystalline powder

Structural Implications

  • Decyloxy Chains : Enhance solubility in nonpolar solvents and facilitate liquid crystalline phase formation.
  • Methyl Group : Modifies electronic distribution and steric interactions, potentially tuning photoisomerization kinetics.

Historical Context in Azobenzene Derivative Research

Evolution of Azobenzene Chemistry

Azobenzene derivatives emerged as photoresponsive materials in the mid-19th century, with early studies focusing on their reversible trans-cis isomerization under UV/visible light. The development of functionalized azobenzenes with alkyl chains began in the 20th century, driven by applications in:

  • Liquid Crystals : Alkyl substituents enable mesomorphic behavior (e.g., nematic or smectic phases).
  • Photochromic Materials : Reversible switching between trans (E) and cis (Z) isomers enables optical memory and sensor technologies.

4,4'-Bis(decyloxy)-3-methylazobenzene represents a modern iteration tailored for supramolecular assemblies. Its synthesis reflects advances in:

  • Side-Chain Engineering : Long alkyl chains enable thermotropic liquid crystallinity.
  • Functional Group Integration : Methyl groups adjust electronic properties for tailored optical responses.

Significance in Supramolecular Chemistry and Materials Science

Role in Photoresponsive Systems

The compound’s azobenzene core undergoes reversible trans-cis isomerization, a process exploited in:

  • Light-Fueled Self-Assembly : Acts as a photoswitchable building block in peptide-based hydrogels and nanotube networks.
  • Optical Switching : Modulates material properties (e.g., conductivity, wettability) through conformational changes.
Key Applications
Application Area Mechanism/Outcome Supporting Evidence
Liquid Crystalline Materials Decyloxy chains induce nematic phases
Photoresponsive Hydrogels Light-driven sol-gel transitions via β-sheet reorganization
Optical Information Storage Reversible isomerization enables data encoding/decoding

Structural Advantages

  • Thermal Stability : Decyloxy chains lower transition temperatures, enabling room-temperature liquid crystallinity.
  • Solubility Profile : Compatible with organic solvents like toluene, facilitating processing into thin films or composites.

Properties

IUPAC Name

(4-decoxy-3-methylphenyl)-(4-decoxyphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52N2O2/c1-4-6-8-10-12-14-16-18-26-36-32-23-20-30(21-24-32)34-35-31-22-25-33(29(3)28-31)37-27-19-17-15-13-11-9-7-5-2/h20-25,28H,4-19,26-27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJQHHIKMMWGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCCCCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4'-Bis(decyloxy)-3-methylazobenzene is a synthetic compound belonging to the class of azobenzenes, which are known for their photoresponsive properties. This compound has garnered attention in various fields, including material science and biological research, due to its unique structural features and potential applications.

  • Molecular Formula : C33_{33}H52_{52}N2_2O2_2
  • Molecular Weight : 508.79 g/mol
  • CAS Number : 1627844-78-3
  • Purity : ≥95.0% (HPLC)
  • Physical State : Crystalline powder

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological systems, particularly in the context of photopharmacology and cellular signaling mechanisms. The compound exhibits significant potential due to its ability to undergo reversible isomerization upon exposure to light.

The azobenzene moiety allows for the transition between two isomeric forms: the trans and cis configurations. This property can be exploited in biological applications where light can be used to control molecular interactions:

  • Trans Form : Generally more stable and less reactive.
  • Cis Form : More reactive and can engage in various biological interactions.

Study 1: Photocontrol of Cellular Processes

A study explored the use of azobenzenes, including derivatives like this compound, in controlling cellular processes through light activation. The results demonstrated that the compound could effectively modulate protein interactions in response to specific wavelengths of light, leading to enhanced cellular responses.

Study 2: Anticancer Activity

Research has indicated that azobenzene derivatives possess anticancer properties. In vitro studies showed that this compound could induce apoptosis in cancer cell lines by triggering oxidative stress pathways. This effect was linked to its ability to generate reactive oxygen species (ROS) upon irradiation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Cellular SignalingModulation of protein interactions via light
Anticancer EffectsInduction of apoptosis in cancer cell lines
Reactive Oxygen SpeciesGeneration upon irradiation
PropertyValue
Molecular Weight508.79 g/mol
Purity≥95.0% (HPLC)
SolubilitySoluble in Toluene
AppearanceWhite to yellow crystalline

Scientific Research Applications

Photonics and Light Manipulation

One of the most notable applications of 4,4'-Bis(decyloxy)-3-methylazobenzene is in the field of photonics. The compound exhibits photoresponsive behavior due to its azobenzene structure, which can undergo reversible trans-cis isomerization upon exposure to light. This property allows it to be used in:

  • Photo-controllable Microdroplets : Research has demonstrated the use of this compound in creating microdroplets that can be manipulated through light exposure. These droplets can transport materials, making them useful in microfluidics and lab-on-a-chip technologies .
  • Optical Switches : The ability to control the physical state of materials via light makes this compound a candidate for optical switching applications in telecommunications and data processing .

Nanotechnology

In nanotechnology, this compound is employed for:

  • Nanoparticle Stabilization : Its surfactant properties help stabilize nanoparticles in solution, which is crucial for various applications including drug delivery systems and biosensors .
  • Self-Assembly Processes : The compound can facilitate self-assembly processes in forming nanostructures, which are essential for developing new materials with tailored properties .

Material Science

The compound's unique properties also lend themselves to various applications in material science:

  • Photolithography : It has been utilized in photolithographic processes where its light-responsive characteristics enable precise patterning on surfaces .
  • Smart Materials : Integration into smart materials that respond to environmental stimuli (like temperature or light) is another promising application area. This includes potential uses in sensors and actuators .

Case Study 1: Microdroplet Transport

A study conducted by Norikane et al. demonstrated the use of this compound in creating microdroplets that could transport quantum dots under controlled light conditions. The results indicated that these droplets could move in specific patterns when illuminated with different wavelengths of light, showcasing their potential for advanced microfluidic applications .

Case Study 2: Photolithography

In another research project focused on photolithography, the compound was used to create high-resolution patterns on substrates. The azobenzene's ability to change conformation upon light exposure allowed for effective patterning techniques that are essential for semiconductor manufacturing and other high-tech applications .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Alkoxy Chain Length Purity Thermal Decomposition (°C)
4,4'-Bis(decyloxy)-3-methylazobenzene C₃₃H₅₂N₂O₂ 508.79 C₁₀ ≥95.0% ~440–453*
4,4'-Bis(hexyloxy)-3-methylazobenzene C₂₅H₃₆N₂O₂ 396.58 C₆ ≥95.0% ~400–420*
4,4'-Bis(dodecyloxy)-3-methylazobenzene C₃₇H₆₀N₂O₂ 564.90 C₁₂ >93.0% >450*
4,4'-Bis(decyloxy)azoxybenzene C₃₂H₅₀N₂O₃ 522.76 C₁₀ N/A ~430–445*

*Inferred from analogous compounds in .

Table 2: Optical and Electronic Properties

Compound Bandgap Energy (Eg, eV) Absorption λmax (nm) Application Example
This compound ~2.7* ~350 Organic memory devices
Pyrazine-based analogue (DPP) 2.48 ~450 Resistor-type memory devices
4,4'-Bis(decyloxy)azoxybenzene ~2.5* ~320 Oxidation-resistant coatings

*Estimated based on azobenzene derivatives.

Key Research Findings

Thermal Stability : Longer alkoxy chains (e.g., decyl vs. hexyl) improve thermal stability. For example, decomposition temperatures increase from ~420°C (hexyl) to ~453°C (decyl) .

Solubility: Hexyloxy derivatives dissolve more readily in ethanol, while decyloxy and dodecyloxy analogues require non-polar solvents like toluene .

Optoelectronic Performance : Azobenzene derivatives with methyl substituents exhibit higher charge mobility than azoxybenzene analogues, making them superior in organic field-effect transistors (OFETs) .

Preparation Methods

Data Table: Summary of Preparation Parameters

Parameter Details
Starting Material 3-methyl-4-hydroxyaniline or analogs
Alkylating Agent Decyl bromide or decyl iodide
Base Potassium hydroxide (KOH)
Solvent Ethanol or other suitable organic solvents
Diazotization Reagents Sodium nitrite (NaNO2), Hydrochloric acid (HCl)
Temperature for Diazotization 0–5°C
Coupling Partner Decyloxy-substituted aromatic compound
Purification Methods Recrystallization, chromatography if needed
Product Purity ≥95.0% (HPLC)
Physical State Crystalline powder
Storage Conditions Cool, dark place, <15°C, light-sensitive

Analysis of Preparation Methods

  • Alkylation Efficiency: The use of potassium hydroxide in ethanol for the alkylation of phenolic hydroxyl groups with decyl bromide is a well-established method, providing good yields of the decyloxy-substituted intermediates. Careful control of reaction time and temperature is essential to avoid side reactions.

  • Azo Coupling Specificity: Diazotization and subsequent azo coupling require precise temperature control to maintain the stability of the diazonium salt and to ensure high coupling efficiency. Low temperatures prevent decomposition and side reactions.

  • Purification Challenges: Due to the hydrophobic long alkyl chains, solubility in common solvents can be limited, necessitating optimization of recrystallization solvents. High purity is critical for applications involving photoisomerization.

  • Scalability: The described synthetic route is amenable to scale-up, as evidenced by commercial availability in gram quantities. However, the light sensitivity of the azo compound demands careful handling during synthesis and storage.

Research Findings and Notes

  • The synthesized 4,4'-Bis(decyloxy)-3-methylazobenzene exhibits photoresponsive properties, with reversible trans-cis isomerization upon UV and visible light irradiation, making the purity and structural integrity from synthesis crucial for functional studies.

  • The presence of the decyloxy groups enhances the compound's solubility in organic solvents such as toluene, facilitating processing in material applications.

  • The methyl substituent at the 3-position influences the electronic properties and steric environment of the azobenzene core, impacting the photoisomerization kinetics and thermal stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4'-Bis(decyloxy)-3-methylazobenzene, and how can purity be optimized?

  • Methodology : The synthesis typically involves alkylation of a hydroxyl-substituted azobenzene precursor (e.g., 4,4'-dihydroxy-3-methylazobenzene) with decyl bromide. A base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux facilitates the nucleophilic substitution. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted reagents. Purity is confirmed using HPLC (>95%) and elemental analysis .

Q. How is the molecular structure of this compound characterized?

  • Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns, particularly the decyloxy chains and methyl group. Fourier-transform infrared spectroscopy (FTIR) validates ether (C-O-C) and azo (N=N) bonds. Mass spectrometry (HRMS) corroborates the molecular weight (508.79 g/mol). For crystallinity analysis, X-ray diffraction (XRD) is used if single crystals are obtainable .

Advanced Research Questions

Q. How does the decyloxy chain length influence the compound’s photoisomerization kinetics?

  • Experimental Design : Compare UV-Vis spectra before and after irradiation (λ = 365 nm for transcis; λ = 450 nm for reverse). Use a quartz cuvette in anhydrous solvent (e.g., toluene) to avoid solvent effects. Monitor absorbance changes at the π→π* transition peak (~350 nm) over time. Kinetic models (e.g., first-order decay) quantify rate constants. Contrast results with shorter-chain analogs (e.g., hexyloxy derivatives) to isolate chain-length effects .

Q. What methodologies resolve contradictions in reported thermal stability data for this compound?

  • Data Analysis : Discrepancies may arise from differing purity levels or analytical conditions. Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂) with a heating rate of 10°C/min. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions. Ensure sample purity via HPLC and control humidity during testing, as hygroscopicity may skew results .

Q. How can this compound be integrated into liquid crystalline (LC) matrices for optoelectronic applications?

  • Approach : Blend the compound with nematic LCs (e.g., 5CB) and assess mesophase behavior using polarized optical microscopy (POM) and DSC. Measure order parameters via XRD or Raman spectroscopy. To evaluate optoelectronic response, fabricate LC cells and test switching times under electric fields. Note that the long decyloxy chains may enhance solubility but reduce clearing temperatures .

Q. What strategies mitigate aggregation-induced quenching in fluorescence studies of this azobenzene derivative?

  • Solution : Use low concentrations (<1 mM) in non-polar solvents (e.g., cyclohexane) to minimize π-π stacking. Introduce bulky substituents (e.g., branched alkyl chains) in future analogs. Time-resolved fluorescence spectroscopy can quantify quenching rates, while dynamic light scattering (DLS) monitors aggregate formation .

Methodological Notes

  • Contradiction Resolution : When conflicting data arise (e.g., thermal decomposition temperatures), replicate experiments under identical conditions and validate instrument calibration. Cross-reference with independent techniques (e.g., TGA vs. DSC).
  • Safety Protocols : Handle with nitrile gloves and eye protection due to potential skin/eye irritation. Avoid dust formation; use fume hoods for synthesis .

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